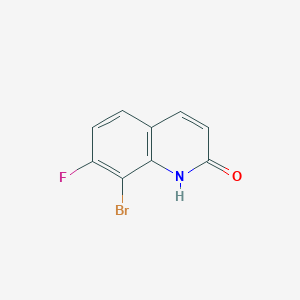

8-Bromo-7-fluoroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVLXWUHSUHDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731231 | |

| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001322-86-6 | |

| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 8-bromo-7-fluoroquinolin-2(1H)-one, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The quinolin-2(1H)-one scaffold is a privileged structure found in numerous biologically active molecules. The specific substitution pattern of this target molecule presents unique challenges and requires a synthesis strategy that offers precise regiochemical control. This document elucidates a logical retrosynthetic analysis, details a recommended convergent synthetic pathway with step-by-step protocols, and explains the causality behind key experimental choices. All claims and methodologies are supported by authoritative references from peer-reviewed literature.

Introduction and Strategic Overview

The quinolin-2(1H)-one core is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound is a bespoke scaffold designed for further functionalization, particularly at the bromine-bearing C8 position, which is amenable to modern cross-coupling reactions.[3]

Synthesizing this specific di-halogenated quinolinone requires a strategy that definitively places the fluorine at C7 and the bromine at C8. While late-stage halogenation of a pre-formed quinolinone ring is a possibility, such electrophilic aromatic substitutions often suffer from a lack of regioselectivity, leading to isomeric mixtures that are challenging to separate.[4] Therefore, a more robust and logical approach is a convergent synthesis that begins with an aniline precursor already bearing the correct halogen substitution pattern. This strategy ensures unambiguous placement of the substituents from the outset.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to an intramolecular cyclization as the key ring-forming step. This approach simplifies the complex scaffold into readily available starting materials.

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of N-(2-Bromo-3-fluorophenyl)acrylamide

This step involves the formation of an amide bond between the starting aniline and acryloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, add 2-bromo-3-fluoroaniline (1.0 equiv.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv.), to the solution.

-

Slowly add acryloyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-bromo-3-fluorophenyl)acrylamide.

Causality and Expertise: The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the electrophilic acryloyl chloride. Performing the reaction at 0 °C controls the exothermicity of the acylation, minimizing the formation of impurities.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

This key step constructs the quinolinone ring system via a Lewis acid-catalyzed intramolecular cyclization. This type of reaction, often referred to as a Bischler-Napieralski or Friedel-Crafts type cyclization, is a powerful method for forming heterocyclic rings. A strong Lewis acid like aluminum trichloride (AlCl₃) is required to activate the acrylamide for the intramolecular electrophilic attack on the aromatic ring. [5] Experimental Protocol:

-

In a dry reaction vessel under an inert argon atmosphere, add N-(2-bromo-3-fluorophenyl)acrylamide (1.0 equiv.) and a high-boiling point solvent such as chlorobenzene.

-

To this mixture, carefully add anhydrous aluminum trichloride (AlCl₃) (2.5-3.0 equiv.) in portions. The reaction is highly exothermic.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to approximately 50 °C.

-

Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and water. This will hydrolyze the aluminum complexes.

-

A solid precipitate should form. Collect the solid by vacuum filtration.

-

Wash the collected solid thoroughly with water, followed by a trituration with hot ethanol or isopropanol to remove impurities.

-

Filter the purified solid and dry it in a vacuum oven to yield the final product, this compound.

Causality and Expertise: A stoichiometric excess of AlCl₃ is necessary as it complexes with both the amide carbonyl and the fluorine atom, in addition to its catalytic role. The high temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution, which is performed on a moderately deactivated aromatic ring (due to the presence of two halogen atoms). The ortho-position to the amide nitrogen and meta to the deactivating bromine and fluorine substituents is the sterically and electronically favored site for cyclization, leading to the desired quinolin-2-one product.

Data Summary

The following table summarizes the key components and conditions for the proposed synthesis. Note that yields are estimates based on analogous reactions reported in the literature and would require empirical optimization. [5][6]

| Step | Starting Materials | Key Reagents & Catalysts | Solvent | Temp. (°C) | Est. Time (h) | Est. Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromo-3-fluoroaniline, Acryloyl Chloride | Triethylamine (TEA) | Dichloromethane | 0 → RT | 2-4 | 85-95 |

| 2 | N-(2-Bromo-3-fluorophenyl)acrylamide | Aluminum Trichloride (AlCl₃) | Chlorobenzene | 125 | 2-3 | 70-80 |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step convergent strategy starting from 2-bromo-3-fluoroaniline. This approach provides absolute regiochemical control, circumventing the potential pitfalls of late-stage halogenation. The described pathway employs well-established, high-yielding reactions—amide formation and a Lewis acid-catalyzed intramolecular cyclization—providing a robust and scalable route for researchers and drug development professionals to access this valuable heterocyclic scaffold. Further functionalization, for instance via Suzuki or Buchwald-Hartwig coupling at the C8-bromo position, can be readily envisioned to generate diverse libraries of novel compounds for biological screening. [3]

References

-

Biosynth. (n.d.). 8-Bromoquinolin-2(1H)-one. Retrieved from Biosynth. [1]2. Tseng, C. H., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. [2]3. BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Retrieved from BenchChem. [3]4. ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from ResearchGate. [4]5. Cailleau, N., et al. (2008). Patent US2008/221110 A1. [5]6. Srinivasan, S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-BROMOQUINOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Foreword: Unveiling a Privileged Scaffold for Modern Research

An In-depth Technical Guide to 8-Bromo-7-fluoroquinolin-2(1H)-one (CAS No. 1001322-86-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core is a cornerstone in contemporary medicinal chemistry and materials science, celebrated for its versatile biological activities and unique photophysical properties.[1] This guide focuses on a specific, highly functionalized derivative, this compound, a compound poised as a valuable building block for novel molecular entities. Its strategic halogenation offers a rich platform for synthetic diversification, enabling the exploration of new chemical spaces in drug discovery and the development of advanced materials. This document serves as a technical primer, consolidating available data and providing expert insights into its synthesis, reactivity, and potential applications to empower researchers in their scientific endeavors.

Core Compound Characteristics

A summary of the fundamental physicochemical properties of this compound is presented below. This data provides the foundational knowledge required for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1001322-86-6 | [2][3][4][5] |

| Molecular Formula | C₉H₅BrFNO | [2][3][4] |

| Molecular Weight | 242.04 g/mol | [2][3] |

| Appearance | Reported as an orange or off-white solid | [6] |

| Melting Point | 187-189 °C | [4][6] |

| IUPAC Name | 8-bromo-7-fluoro-1H-quinolin-2-one | [5] |

| SMILES | C1=CC(=C(C2=C1C=CC(=O)N2)Br)F | [5] |

| InChI Key | ZFVLXWUHSUHDGG-UHFFFAOYSA-N | [5] |

Synthetic Strategy: A Plausible Route to this compound

While specific literature detailing the synthesis of this compound is not widely available, a robust synthetic route can be postulated based on established methodologies for quinolinone synthesis, such as the Knorr or Conrad-Limpach cyclization reactions. A plausible approach, starting from the commercially available 2-bromo-3-fluoroaniline, is outlined below. This method involves the condensation with a β-ketoester followed by a thermal cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-3-fluoroaniline

-

Diethyl malonate

-

Dowtherm A (or similar high-boiling point solvent)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Step 1: Condensation. A mixture of 2-bromo-3-fluoroaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated, typically at 140-150 °C, for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline. The ethanol generated during the condensation is distilled off to drive the reaction to completion. The crude product, an enamine intermediate, is often used in the next step without further purification.

-

Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added portion-wise to a pre-heated high-boiling point solvent, such as Dowtherm A, at approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed thoroughly with hexane and then ethanol, and dried under vacuum to yield 8-bromo-7-fluoro-4-hydroxyquinolin-2(1H)-one.

-

Step 4 (if necessary): Dehydroxylation. If the final product without the 4-hydroxy group is desired (as per the target compound's name), a subsequent reduction is necessary. This can be a two-step process involving chlorination of the 4-hydroxy group with a reagent like phosphorus oxychloride (POCl₃) followed by catalytic hydrogenation (e.g., H₂ over Pd/C) to remove the chloro group and yield this compound.

Spectroscopic Profile: An Expert's Prediction

For a molecule to be unambiguously identified, a full suite of spectroscopic data is essential. Below is a predicted spectroscopic profile for this compound based on its structure.

| Spectrum Type | Predicted Chemical Shifts / Signals | Rationale |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.9 (s, 1H, NH), ~7.8 (d, 1H, H-4), ~7.5 (d, 1H, H-5), ~7.2 (t, 1H, H-6), ~6.5 (d, 1H, H-3) | The NH proton will be a broad singlet far downfield. The aromatic protons will exhibit characteristic coupling patterns (doublets and a triplet) influenced by the fluorine atom. The vinyl protons at H-3 and H-4 will appear as doublets. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C=O), ~140-150 (C-F, d), ~110-140 (aromatic/vinyl C), ~105 (C-Br) | The carbonyl carbon will be the most downfield signal. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). The carbon attached to bromine will be shifted upfield relative to unsubstituted carbons. |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ ~ -120 to -140 | The single fluorine atom on the aromatic ring will appear as a singlet or a multiplet depending on coupling to adjacent protons. |

| Mass Spec (ESI+) | m/z 241.9/243.9 [M+H]⁺ | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units. |

| Infrared (IR) | ν ~3100-3000 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-F stretch) | Key functional groups will give rise to characteristic absorption bands. The lactam N-H and C=O stretches are particularly diagnostic. |

Chemical Reactivity and Synthetic Potential

The dual halogenation at positions 7 and 8 provides this compound with significant synthetic versatility. The C8-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, while the C7-F bond, activated by the heterocyclic ring, can undergo nucleophilic aromatic substitution (SNAᵣ).

Caption: Potential synthetic transformations of the core molecule.

This strategic functionalization allows for the systematic modification of the quinolinone scaffold to generate libraries of analogues for structure-activity relationship (SAR) studies. For instance, Suzuki coupling can introduce diverse aryl or heteroaryl groups at the 8-position, while Buchwald-Hartwig amination can install various amine functionalities, both crucial for modulating pharmacological properties.

Potential Applications in Research and Development

While specific biological data for this compound is not yet prominent in public literature, the broader quinolin-2(1H)-one class of molecules exhibits a vast range of biological activities.[1][7][8][9] This suggests that the title compound is a promising candidate for screening in various therapeutic areas.

-

Oncology: Many quinolinone derivatives are known to act as kinase inhibitors or microtubule polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[10] The core structure of this compound could serve as a foundational scaffold for developing novel anti-cancer agents.

-

Infectious Diseases: The quinolone framework is famous for its antibacterial properties (e.g., fluoroquinolone antibiotics). Derivatives of quinolin-2(1H)-one have also shown potential as antifungal and antiviral agents.[7]

-

Inflammatory Diseases: Some related compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase or lipoxygenase.[11]

-

Materials Science: The inherent fluorescence and electronic properties of the quinolinone ring system make these compounds attractive for developing organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[1]

Hypothetical Mechanism of Action: Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on available data for similar compounds, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Recommended Precautions:

-

Handle only in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.[6]

Conclusion and Future Directions

This compound is a promising heterocyclic compound that stands at the intersection of synthetic versatility and potential biological relevance. Its strategically placed halogen atoms serve as reactive handles for the construction of diverse and complex molecular architectures. While its specific biological profile remains to be fully elucidated, the well-documented activities of the quinolinone scaffold strongly suggest its potential as a valuable starting point for drug discovery programs and materials science research.

Future research should focus on the systematic exploration of its reactivity in various cross-coupling and substitution reactions, the synthesis of focused compound libraries, and comprehensive screening of these new entities for a range of biological activities. Such efforts will undoubtedly unlock the full potential of this intriguing molecular scaffold.

References

- Time in Pasuruan, ID. Google Search. Accessed January 20, 2026.

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI. Accessed January 20, 2026. [Link]

- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Accessed January 20, 2026.

-

Quinolin-2(1H)-one derivatives 1–6 with remarkable biological activities. ResearchGate. Accessed January 20, 2026. [Link]

-

CAS 1001322-86-6 | this compound. Hoffman Fine Chemicals. Accessed January 20, 2026. [Link]

-

Cas 111721-75-6, 2-Bromo-3-fluoroaniline. LookChem. Accessed January 20, 2026. [Link]

-

Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. National Institutes of Health. Accessed January 20, 2026. [Link]

-

This compound | C9H5BrFNO | CID 59198362. PubChem. Accessed January 20, 2026. [Link]

-

CAS#:1001322-85-5 | N-(2-bromo-3-fluorophenyl)-3-phenyl-2.... Chemsrc. Accessed January 20, 2026. [Link]

-

Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Accessed January 20, 2026. [Link]

-

Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. Accessed January 20, 2026. [Link]

-

8-Bromoquinoline | C9H6BrN | CID 140109. PubChem. Accessed January 20, 2026. [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. Accessed January 20, 2026. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Accessed January 20, 2026. [Link]

-

Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. PubMed. Accessed January 20, 2026. [Link]

-

APRIL 14 - 17, 2025 - Drug Discovery Chemistry. Drug Discovery Chemistry. Accessed January 20, 2026. [Link]

-

Drug Discovery Chemistry. Drug Discovery Chemistry. Accessed January 20, 2026. [Link]

Sources

- 1. 8-Bromoquinolin-2(1H)-one | 67805-67-8 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1001322-86-6 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. FCKeditor - Resources Browser [energetics.chm.uri.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

Biological Activity of Quinolinone Derivatives: An In-depth Technical Guide

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

Quinolinone, a bicyclic heterocyclic compound, represents a cornerstone in medicinal chemistry. Its rigid structure, combined with multiple sites for chemical modification, allows for the generation of a vast library of derivatives with a wide spectrum of biological activities. These derivatives have garnered significant attention from researchers in the fields of oncology, microbiology, and immunology due to their potential to modulate key physiological and pathological processes. This technical guide provides an in-depth exploration of the biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and provide quantitative data to illustrate their potency. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical scaffold.

I. Anticancer Activity of Quinolinone Derivatives

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

A. Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are frequently attributed to their ability to interfere with key cellular processes, including:

-

Induction of Apoptosis: Many quinolinone derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cellular dismantling.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[2]

-

Inhibition of Signaling Pathways: Quinolinone derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4] By blocking these pathways, they can suppress tumor growth and survival.

B. Key Signaling Pathways Targeted by Quinolinone Derivatives

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Quinolinone derivatives can intervene at multiple points in this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[4] Constitutive activation of the NF-κB pathway is observed in many cancers, making it an attractive therapeutic target. Certain quinolinone derivatives have been found to suppress NF-κB activation.[4]

Caption: NF-κB signaling pathway and inhibitory actions of quinolinone derivatives.

C. Quantitative Data on Anticancer Activity

The anticancer potency of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

| Quinolinone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MDA-MB-231 (Breast) | 17 ± 0.3 | [6] |

| Fused pyrazolo-quinoline 75 | Various | Potent | [7] |

| Tetrahydroquinoline derivative | MCF-7 (Breast) | 7.5 | [1] |

| Quinoline-Chalcone Hybrid 12e | Various | Potent | [1] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1]

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1] Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[1]

II. Antimicrobial Activity of Quinolinone Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them valuable scaffolds for the development of new antimicrobial agents.[9][10][11]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of quinolinone derivatives are often attributed to their ability to:

-

Inhibit DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This is a well-established mechanism for quinolone antibiotics.

-

Disrupt Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibit Fungal Ergosterol Biosynthesis: In fungi, certain quinolinone derivatives can inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[9]

B. Quantitative Data on Antimicrobial Activity

The antimicrobial activity of quinolinone derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Quinolinone Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 6 | C. difficile | 1.0 | [12] |

| Compound 8 | Vancomycin-resistant E. faecium | 4 | [10] |

| Compound 15 | S. aureus | 0.8 (µM) | [10] |

| Hybrid quinoline-sulfonamide-Cd(II) complex | S. aureus ATCC25923 | 19.04 x 10⁻⁵ | [11] |

| Hybrid quinoline-sulfonamide-Cd(II) complex | C. albicans ATCC10231 | 19.04 x 10⁻⁵ | [11] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 8-Bromo-7-fluoroquinolin-2(1H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] The specific derivative, 8-Bromo-7-fluoroquinolin-2(1H)-one, presents a unique substitution pattern that suggests a nuanced pharmacological profile. While direct studies on this molecule are not extensively published, its structural alerts, particularly the halogen substitutions at positions 7 and 8, coupled with the core quinolinone motif, provide a rational basis for hypothesizing its potential mechanisms of action. This guide synthesizes information from related compounds to propose and explore plausible biological targets and pathways for this compound, offering a roadmap for future research and development. We will delve into potential enzyme inhibition, anticancer activities, and outline robust experimental protocols to validate these hypotheses.

Introduction: The Quinolin-2(1H)-one Core and the Significance of Halogenation

The quinolin-2(1H)-one nucleus is a versatile heterocyclic scaffold that forms the basis for a wide array of therapeutic agents with activities spanning oncology, infectious diseases, and neurology.[1] Its derivatives have been successfully developed as anticancer agents, antimicrobials, and even anti-arteriostenotic agents.[2][3] The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the quinoline ring can dramatically influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are critical in fine-tuning the compound's interaction with biological targets, potentially enhancing potency and selectivity.

The subject of this guide, this compound, combines the established quinolinone core with a unique halogenation pattern. The presence of a fluorine atom at the 7-position is a common feature in fluoroquinolone antibiotics, where it is known to enhance DNA gyrase inhibition and cell permeability.[] However, the quinolin-2(1H)-one structure is distinct from the quinolone-3-carboxylic acid core of these antibiotics, suggesting a different mechanistic path.[2] The additional bromine at the 8-position further modifies the electronic landscape of the molecule, potentially directing its binding to specific enzymatic pockets.

This document will explore three primary, plausible mechanisms of action for this compound based on the known activities of structurally analogous compounds:

-

Inhibition of Receptor Tyrosine Kinases (RTKs)

-

Modulation of Histone Deacetylases (HDACs)

-

Induction of Apoptosis and Cell Cycle Arrest

Proposed Mechanism I: Inhibition of Receptor Tyrosine Kinases (RTKs)

Rationale: Numerous quinolin-2(1H)-one derivatives have been identified as potent inhibitors of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] These kinases are pivotal in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The planar quinolinone ring system can effectively mimic the adenine region of ATP, enabling it to competitively bind to the kinase domain.

The specific substitutions on this compound could enhance its binding affinity within the ATP-binding pocket of kinases like EGFR and HER-2. The electron-withdrawing nature of the fluorine and bromine atoms can influence the electrostatic interactions with key amino acid residues.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, progressing from in vitro enzyme assays to cell-based and potentially in vivo studies.

Diagram: RTK Inhibition Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for 8-Bromo-7-fluoroquinolin-2(1H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Bromo-7-fluoroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. In the absence of published experimental data for this specific molecule, this document serves as an expert guide for researchers, utilizing foundational NMR principles, substituent effect analysis, and data from analogous structures to predict the spectral characteristics. We will delve into the causality behind chemical shifts and coupling constants, propose a robust experimental protocol for data acquisition, and illustrate how multidimensional NMR techniques can provide unambiguous structural verification. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for definitive molecular structure elucidation.

Introduction: The Significance of this compound

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of halogen substituents, such as bromine and fluorine, provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a promising, yet under-characterized, building block for the synthesis of novel chemical entities.

Accurate structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a reliable reference for its identification and characterization.

Molecular Structure and Predicted NMR Landscape

To understand the NMR spectrum, we must first analyze the molecule's structure and the unique electronic environment of each nucleus. The numbering convention used throughout this guide is presented in the diagram below.

Caption: Numbering of this compound.

Key structural features influencing the NMR spectra include:

-

Quinolin-2(1H)-one Core: This bicyclic system contains both aromatic and vinyl-like protons and carbons. The electron-withdrawing amide carbonyl (C=O) and the nitrogen heteroatom significantly influence the electronic distribution.

-

Electronegative Substituents: The fluorine at C-7 and bromine at C-8 are strongly electron-withdrawing via the inductive effect, which deshields nearby nuclei (moves their signals downfield).[2]

-

Spin-Active Nuclei: The presence of ¹⁹F (spin I=1/2, 100% abundance) will introduce characteristic splitting patterns (J-coupling) in the signals of nearby protons and carbons.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals: one for the N-H proton and four in the aromatic/vinylic region.

Chemical Shift (δ) Predictions:

-

N1-H: This amide proton is expected to be a broad singlet, significantly downfield (δ ≈ 11.5-12.5 ppm), due to hydrogen bonding potential and the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on solvent and concentration.

-

H-4: This vinylic proton is part of an α,β-unsaturated amide system. Based on the parent quinolin-2(1H)-one (δ ≈ 7.89 ppm), this proton will be significantly downfield due to resonance deshielding from the carbonyl group.[3] We predict δ ≈ 7.9-8.1 ppm.

-

H-5: This proton is ortho to the fused ring junction. In the parent compound, it resonates around δ ≈ 7.63 ppm.[3] The remote halogen substituents are not expected to have a major impact on its position. We predict δ ≈ 7.6-7.8 ppm.

-

H-6: This proton is situated between C-5 and the fluorine-bearing C-7. It will be deshielded by the inductive effect of the adjacent fluorine atom. Furthermore, its signal will be split by the fluorine. We predict a downfield shift to δ ≈ 7.4-7.6 ppm.

-

H-3: This vinylic proton is beta to the carbonyl group and adjacent to H-4. In the parent compound, it appears at δ ≈ 6.52 ppm.[3] We predict its signal to be the most upfield of the C-H protons, at δ ≈ 6.5-6.7 ppm.

Coupling Constant (J) Predictions:

-

³J(H3-H4): A large vicinal coupling is expected between these two vinylic protons, typically in the range of 9.0-10.0 Hz.

-

³J(H5-H6): A standard ortho coupling for aromatic protons is expected, with a value of approximately 8.0-9.0 Hz.

-

³J(F7-H6): A significant three-bond coupling between fluorine and the ortho proton is anticipated, typically around 6.0-9.0 Hz.[4][5] This will split the H-6 signal into a doublet of doublets.

-

⁴J(F7-H5): A smaller, four-bond meta coupling may be observed between F-7 and H-5, typically in the range of 1.0-3.0 Hz.[6] This would further split the H-5 signal.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| N1-H | 11.5 - 12.5 | br s | - |

| H-4 | 7.9 - 8.1 | d | ³J(H4-H3) = 9.5 |

| H-5 | 7.6 - 7.8 | d (or dd) | ³J(H5-H6) = 8.5, ⁴J(H5-F7) = 2.0 |

| H-6 | 7.4 - 7.6 | dd | ³J(H6-H5) = 8.5, ³J(H6-F7) = 7.5 |

| H-3 | 6.5 - 6.7 | d | ³J(H3-H4) = 9.5 |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the molecule.

Chemical Shift (δ) Predictions:

-

C-2: The amide carbonyl carbon will be the most downfield signal, predicted in the range of δ ≈ 162-164 ppm.[3]

-

C-7: This carbon is directly attached to the highly electronegative fluorine atom. This will cause a very strong downfield shift (ipso effect). However, the signal will be a doublet with a very large one-bond C-F coupling constant. We predict δ ≈ 150-155 ppm (¹JCF ≈ 240-260 Hz).[7]

-

C-8a: This quaternary carbon is adjacent to the nitrogen and part of the aromatic ring. In the parent quinoline, it is around 148 ppm. We predict δ ≈ 140-142 ppm.

-

C-4: This vinylic carbon is expected to be downfield due to its position in the α,β-unsaturated system, predicted at δ ≈ 139-141 ppm.[3]

-

C-4a & C-5: These aromatic carbons are predicted to be in the typical aromatic region, around δ ≈ 128-132 ppm.

-

C-6: This carbon is ortho to the fluorine-substituted C-7 and meta to the bromine-substituted C-8. Its chemical shift will be influenced by both, likely appearing around δ ≈ 118-122 ppm.

-

C-3: This vinylic carbon, beta to the carbonyl, is expected to be relatively upfield for an sp² carbon, predicted at δ ≈ 121-123 ppm.[3]

-

C-8: The carbon bearing the bromine atom (ipso-carbon) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". We predict δ ≈ 110-115 ppm.

Carbon-Fluorine Coupling (J-CF) Predictions:

The most diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

-

¹J(C7-F): A very large one-bond coupling, expected to be 240-260 Hz, splitting the C-7 signal into a doublet.[7][8]

-

²J(C6-F) & ²J(C8-F): Two-bond couplings to the ortho carbons are expected to be in the range of 15-25 Hz, splitting the C-6 and C-8 signals into doublets.

-

³J(C5-F) & ³J(C8a-F): Three-bond couplings to the meta carbons are smaller, typically 3-8 Hz, which will also result in doublet signals.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted δ (ppm) | Multiplicity | Predicted J(CF) (Hz) |

| C-2 | 162 - 164 | s | - |

| C-7 | 150 - 155 | d | ¹J = 245 |

| C-8a | 140 - 142 | d | ³J = 5 |

| C-4 | 139 - 141 | s | - |

| C-4a | 129 - 132 | s | - |

| C-5 | 128 - 131 | d | ³J = 4 |

| C-3 | 121 - 123 | s | - |

| C-6 | 118 - 122 | d | ²J = 20 |

| C-8 | 110 - 115 | d | ²J = 18 |

A Self-Validating Experimental Protocol

To obtain high-quality, unambiguous data for this compound, a systematic approach combining 1D and 2D NMR experiments is essential.

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice due to its high dissolving power for polar compounds and its ability to clearly show exchangeable protons like N-H.[9] Deuterated chloroform (CDCl₃) is an alternative.[9]

-

Add an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to include the downfield N-H proton. A relaxation delay (d1) of 1-2 seconds and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~200 ppm) is needed. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (2-5 seconds) will be required.

-

-

2D NMR for Unambiguous Assignment:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment is critical to confirm proton-proton couplings. It will show a cross-peak between H-3 and H-4, and another between H-5 and H-6, definitively establishing their connectivity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will provide direct links for the (H-3, C-3), (H-4, C-4), (H-5, C-5), and (H-6, C-6) pairs, simplifying the assignment of the carbon spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

H-5 to C-4, C-7, and C-8a.

-

H-4 to C-2, C-5, and C-8a.

-

N1-H to C-2 and C-8a. These long-range correlations act as a self-validating system, locking the entire molecular structure into place and allowing for the confident assignment of quaternary carbons (C-2, C-4a, C-7, C-8, C-8a).

-

-

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants, particularly the diagnostic H-F and C-F couplings, serve as a detailed fingerprint for the characterization of this molecule. By following the proposed experimental protocol, which synergistically combines 1D and 2D NMR techniques, researchers can achieve an unambiguous and self-validating assignment of the compound's structure. This foundational spectroscopic knowledge is indispensable for any further investigation into the chemistry and potential applications of this valuable fluorinated quinolinone derivative.

References

-

Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Supporting Information. [Link]

-

Kitching, W., Bullpitt, M., Doddrell, D., & Adcock, W. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

-

Amass, A. J., et al. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. [Link]

-

Yu, X. L., et al. (2019). Prediction of 13C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. Journal of Structural Chemistry, 60(5), 772-779. [Link]

-

Bromilow, J., Brownlee, R. T., & Craik, D. J. (1982). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 47(14), 2828-2832. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Prasad, K. R., & Gholap, S. L. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences (Chemical Sciences), 97(1), 33-39. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

University of Wisconsin. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

Alfa Chemistry. NMR Solvent Data Chart. [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Chem LibreTexts. Notes on NMR Solvents. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. (1990). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

-

Royal Society of Chemistry. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

-

Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. Transactions of the Faraday Society, 66, 1025-1032. [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

ACS Publications. Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]

-

ElectronicsAndBooks. Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. [Link]

-

ResearchGate. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Pergamon Press. FLOURINE COUPLING CONSTANTS. Progress in NMR Spectroscopy, Vol. 10, 83-756. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. NMR Solvents [sigmaaldrich.com]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

The Interplay of Bromine and Fluorine in Quinolinone Scaffolds: A Guide to Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinolinone Core and the Strategic Role of Halogenation

The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial and anticancer properties. The versatility of the quinolinone ring system allows for fine-tuning of its pharmacological profile through targeted substitutions. Among these, halogenation, particularly with fluorine and bromine, has emerged as a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of bromo-fluoro substituted quinolinones, offering insights into the rational design of next-generation therapeutic agents.

The core principle behind the activity of many quinolinones lies in their ability to inhibit type II topoisomerases, such as DNA gyrase in bacteria and topoisomerase II in human cells.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-enzyme cleavage complex, quinolinones introduce cytotoxic double-strand breaks, leading to cell death.[1] The precise nature and position of substituents on the quinolinone ring dictate the affinity for these enzymes and the overall biological effect.

The Distinct Contributions of Fluorine and Bromine to Bioactivity

Fluorine and bromine, while both halogens, impart distinct and often complementary properties to the quinolinone scaffold. Understanding their individual contributions is key to deciphering the SAR of co-substituted derivatives.

Fluorine: The introduction of a fluorine atom, typically at the C6 position, is a hallmark of the highly successful fluoroquinolone class of antibiotics.[2] Its small size and high electronegativity offer several advantages:

-

Enhanced Cell Penetration: The lipophilic nature of fluorine can improve the molecule's ability to traverse bacterial cell walls and mammalian cell membranes.[3]

-

Increased DNA Gyrase Inhibition: A C6-fluoro substituent has been shown to significantly boost the inhibitory activity against DNA gyrase.[4]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.

Bromine: The larger and more polarizable bromine atom offers a different set of tools for medicinal chemists:

-

Potent Topoisomerase Inhibition: Bromine substitution, particularly on appended phenyl rings, has been shown to confer potent dual topoisomerase I/IIα inhibitory effects.[5]

-

Modulation of Electronic Properties: Bromine's electron-withdrawing nature can influence the electronic distribution of the quinolinone ring system, impacting target binding.

-

Formation of Halogen Bonds: The electrophilic region on the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Structure-Activity Relationship (SAR) of Bromo-Fluoro Quinolinones: A Positional Analysis

The biological activity of bromo-fluoro quinolinones is highly dependent on the specific placement of these halogens on the core scaffold and its substituents. The following analysis synthesizes findings from various studies to provide a coherent SAR narrative.

The Quinolinone Core: Key Positions for Halogenation

The numbering of the quinolinone ring system is crucial for understanding SAR. The following diagram illustrates the key positions discussed.

Caption: Numbering of the core quinolinone scaffold.

-

Position C6: Substitution with a fluorine atom is a well-established strategy for enhancing antibacterial activity by increasing lipophilicity and DNA gyrase inhibition.[3]

-

Position C7: This position is critical for modulating the spectrum of activity. While often substituted with heterocyclic rings like piperazine, the introduction of bromine on these substituents can influence target interactions.[4]

-

Position C8: A halogen at this position can impact activity and pharmacokinetics. While an additional fluoro group can improve absorption, it may also increase photosensitivity.[6]

-

Substituents on Appended Rings: For anticancer quinolinones, which often feature aryl groups at various positions, bromine substitution on these rings has proven particularly effective in enhancing cytotoxicity.

Anticancer Activity: A Focus on Cytotoxicity

Recent studies have highlighted the potential of bromo-fluoro quinolinones as anticancer agents. The following table summarizes the in vitro cytotoxicity of representative compounds against various human cancer cell lines.

| Compound ID | Structure (Key Features) | Cell Line | IC50 (µM) | Reference |

| 1c | 7-Fluoro-4-(3-bromoanilino)quinoline | HeLa | 11.89 | [7] |

| 1c | 7-Fluoro-4-(3-bromoanilino)quinoline | BGC-823 | 8.76 | [7] |

| 47 | Ciprofloxacin derivative with a bromine-containing benzyl group | A549 | Higher activity than non-brominated analog | [8] |

| 9 | para-bromophenyl substituted indenopyridin-5-one | Various | Potent topoisomerase inhibition | [5] |

Note: This table is a synthesis of data from multiple sources and is intended to be illustrative of general trends.

From this data, a clear trend emerges: the presence of a bromine atom on an aniline or benzyl substituent often correlates with potent anticancer activity. For instance, in a series of 7-fluoro-4-anilinoquinolines, the 3-bromo derivative (1c ) demonstrated significant cytotoxicity against both HeLa and BGC-823 cell lines.[7] Similarly, the introduction of a bromine-containing benzyl group onto a ciprofloxacin scaffold (47 ) led to enhanced activity against A549 lung cancer cells.[8]

The underlying mechanism for this enhanced anticancer activity often involves potent inhibition of human topoisomerase II. Molecular docking studies suggest that the bromo-phenyl moiety can establish favorable interactions within the enzyme's binding pocket, thereby stabilizing the drug-DNA-enzyme complex.

Antibacterial Activity: Targeting DNA Gyrase

In the realm of antibacterial agents, the C6-fluoro substitution remains a cornerstone for potent activity. The interplay with bromine is more nuanced and often involves substitution on the C7 ring.

| Compound Class | Key Structural Features | Target Bacteria | MIC Range | Reference |

| Halogenated 8-HQ | Cloxyquin (bromo and chloro substituted) | MRSA | ≤ 5.57 µM | [9] |

| Fluoroquinolones | C6-Fluoro, C7-heterocycle | Gram-positive & Gram-negative | Variable | [3] |

| Fluoroquinolones | C8-Chloro | E. coli | Good DNA gyrase inhibition | [4] |

A quantitative structure-activity relationship (QSAR) study on halogenated 8-hydroxyquinolines (8HQ) revealed that mass, polarizability, and van der Waals volume—properties significantly influenced by bromine—are essential for anti-MRSA activity.[9] Cloxyquin, a bromo- and chloro-substituted 8HQ, demonstrated the highest antimicrobial activity in this study.[9] Furthermore, studies on various fluoroquinolones have indicated that a chlorine (a halogen with properties intermediate between fluorine and bromine) at the C8 position can lead to good inhibitory activity against DNA gyrase, including mutated forms.[4]

The following diagram illustrates the key SAR takeaways for both anticancer and antibacterial activity.

Caption: Key SAR trends for bromo-fluoro quinolinones.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. The following sections detail key methodologies for the synthesis and biological evaluation of bromo-fluoro quinolinones.

Synthesis of a Representative Bromo-Fluoro Quinolinone

The following is a generalized protocol for the synthesis of 7-fluoro-4-anilinoquinoline derivatives, which can be adapted for various bromo-substituted anilines.

Step 1: Synthesis of 4-chloro-7-fluoroquinoline This intermediate is often prepared via a multi-step process starting from a suitably substituted aniline, followed by cyclization and chlorination.

Step 2: Nucleophilic Aromatic Substitution

-

To a solution of 4-chloro-7-fluoroquinoline (1.0 eq) in isopropanol, add the desired bromo-substituted aniline (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target 7-fluoro-4-(bromoanilino)quinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the bromo-fluoro quinolinone compounds in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

On ice, prepare a reaction mixture containing assay buffer, ATP, and kDNA.

-

Add the desired concentrations of the bromo-fluoro quinolinone compound or a vehicle control (e.g., DMSO) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of human topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Incubate further to allow for protein digestion.

-

Add loading dye and resolve the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as minicircles. Inhibition is observed as a decrease in the amount of decatenated product.

The workflow for a typical topoisomerase II inhibition assay is depicted below.

Caption: Workflow for a Topoisomerase II kDNA Decatenation Assay.

Conclusion and Future Directions

The strategic incorporation of bromine and fluorine into the quinolinone scaffold provides a powerful platform for the development of novel therapeutic agents. The C6-fluoro substitution remains a critical determinant for antibacterial potency, while bromine, particularly on aryl substituents, is emerging as a key feature for potent anticancer activity through topoisomerase inhibition. The interplay between these two halogens, and their precise positioning, allows for the fine-tuning of biological activity and drug-like properties.

Future research in this area should focus on the systematic synthesis and evaluation of bromo-fluoro quinolinone libraries to further elucidate more nuanced SAR. The exploration of different bromo- and fluoro- substitution patterns on the quinolinone core, in combination with diverse C7 substituents, will likely yield compounds with improved potency and selectivity. Furthermore, advanced computational studies, including molecular dynamics simulations, will be invaluable in understanding the dynamic interactions between these compounds and their biological targets, paving the way for the truly rational design of next-generation bromo-fluoro quinolinone therapeutics.

References

-

Mechanism of Quinolone Action and Resistance. Biochemistry.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

-

Mechanism of Action of Quinolones. PubMed.

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed.

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate.

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.

-

Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. PubMed.

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. NIH.

-

SAR of Fluoroquinolones. Scribd.

-

Halogen substitution of DNA protects from poisoning of topoisomerase II that results in DNA double-strand breaks. PubMed.

-

Topoisomerase Assays. NIH.

-

Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. Benchchem.

-

Structure--activity relationship of quinolones. PubMed.

- Synthesis and anticancer evaluation of 3-bromo-6-fluoro-quinolinones.

-

Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. PubMed.

-

Structure-Activity Relationships. drug-design.org.

-

Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. ResearchGate.

-

Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. ResearchGate.

-

The structure-activity relationships (SAR) of quinolones. ResearchGate.

-

Identification of new halogen-containing 2,4-diphenyl indenopyridin-5-one derivative as a boosting agent for the anticancer responses of clinically available topoisomerase inhibitors. PubMed.

-

Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Benchchem.

-

Structure-Activity Relationship of Fluoroquinolone in Escherichia Coli. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 9. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Abstract

The quinolinone scaffold, a nitrogen-containing heterocyclic framework, is a cornerstone of medicinal chemistry and drug discovery. From its initial synthesis in the late 19th century to its contemporary role in targeted cancer therapy, the journey of quinolinone compounds is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the discovery and historical development of novel quinolinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a narrative that delves into the causality behind experimental choices and the evolution of scientific thought in this field. We will traverse the seminal synthetic methodologies, elucidate the mechanisms of action that confer their potent biological activities, and present a forward-looking perspective on this remarkable class of molecules.

Introduction: The "Privileged" Scaffold

In the lexicon of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The quinolinone core, and its parent quinoline, undoubtedly belong to this elite group.[1] Found in numerous natural products, including alkaloids from plants, fungi, and bacteria, these compounds have demonstrated a breathtaking array of biological effects, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[2][3] The therapeutic significance of this scaffold is underscored by the number of FDA-approved drugs, such as the anticancer agents bosutinib and lenvatinib, and the historic antimalarial drug, chloroquine.[2]

This guide will provide a comprehensive journey through the history of quinolinone discovery, from early synthetic explorations to the development of blockbuster drugs. We will examine the key chemical reactions that enabled the synthesis of these compounds, the pivotal discoveries that unveiled their therapeutic potential, and the structure-activity relationship (SAR) studies that have guided their evolution.

The Dawn of Quinolinone Chemistry: Early Syntheses and Discoveries

The story of quinolinone compounds begins not in the context of medicine, but in the realm of fundamental organic chemistry in the late 19th century.[4][5] Early pioneers of heterocyclic chemistry developed the foundational reactions that, to this day, form the basis for the synthesis of the quinolinone core. These are not merely historical footnotes; understanding these classic reactions is crucial for any scientist working on the synthesis of novel quinolinone derivatives.

Foundational Synthetic Methodologies

Several named reactions have become synonymous with quinoline and quinolinone synthesis.[6][7] The choice of a particular method is often dictated by the desired substitution pattern on the heterocyclic ring.

-

The Gould-Jacobs Reaction: This versatile method allows for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and ethyl ethoxymethylenemalonate.[5][6] The reaction proceeds via a cyclization and subsequent hydrolysis and decarboxylation. Its utility is demonstrated in the synthesis of numerous commercially available drugs, including the antibiotic nalidixic acid.[5]

-

The Conrad-Limpach-Knorr Synthesis: This high-temperature condensation of anilines with β-ketoesters is a powerful tool for the preparation of 4-quinolinones.[6][8] The regioselectivity of the cyclization is a key consideration in this reaction.

-

Camps Cyclization: This base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides can yield either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions.[5][6] The mechanism involves an intramolecular aldol condensation.[5]

-

The Skraup and Doebner-von Miller Reactions: These are classic methods for the synthesis of the parent quinoline ring from anilines. The Skraup synthesis utilizes glycerol, sulfuric acid, and an oxidizing agent, while the Doebner-von Miller reaction employs α,β-unsaturated carbonyl compounds.[6][7]

The following diagram illustrates the generalized workflow for these foundational synthetic approaches.

graph "Foundational_Quinolinone_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reactants" { label="Key Reactants"; style="filled"; color="#F1F3F4"; Aniline [label="Aniline Derivatives"]; Carbonyl [label="β-Diketones, β-Ketoesters,\nα,β-Unsaturated Carbonyls,\nEthyl Ethoxymethylenemalonate"]; }

subgraph "cluster_Reactions" { label="Named Reactions"; style="filled"; color="#F1F3F4"; Gould_Jacobs [label="Gould-Jacobs"]; Conrad_Limpach [label="Conrad-Limpach"]; Camps [label="Camps Cyclization"]; Skraup [label="Skraup/Doebner-von Miller"]; }

subgraph "cluster_Products" { label="Core Structures"; style="filled"; color="#F1F3F4"; Quinolinone [label="Quinolinone Scaffold"]; }

Aniline -> {Gould_Jacobs, Conrad_Limpach, Camps, Skraup} [xlabel=""]; Carbonyl -> {Gould_Jacobs, Conrad_Limpach, Skraup} [xlabel=""]; {Gould_Jacobs, Conrad_Limpach, Camps, Skraup} -> Quinolinone; }

Caption: Foundational Synthetic Routes to the Quinolinone Core.A Serendipitous Discovery: The Birth of Quinolone Antibiotics

For decades, quinolinones remained largely in the domain of academic chemistry. Their therapeutic potential was not realized until the early 1960s, during the commercial preparation of the antimalarial drug chloroquine. A by-product, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was isolated and found to possess antibacterial activity.[9] This serendipitous discovery was the genesis of the quinolone class of antibiotics.[10] Subsequent modification of this lead compound led to the development of nalidixic acid , the first clinically useful quinolone antibiotic.[9][10]

The Evolution of Quinolone Antibiotics: A Tale of Generations

The discovery of nalidixic acid sparked a wave of research and development that led to the creation of successive "generations" of quinolone antibiotics, each with an improved spectrum of activity and better pharmacokinetic properties.[11]

First-Generation: The Pioneers

Nalidixic acid and its contemporaries, such as oxolinic acid, defined the first generation of quinolones. Their activity was primarily limited to Gram-negative bacteria and they were mainly used for the treatment of urinary tract infections.

Second-Generation: The Fluorine Revolution

A major breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolinone skeleton.[11][12] This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria and Pseudomonas aeruginosa.[12] Norfloxacin was the first of these "fluoroquinolones".[12]

Third and Fourth Generations: Enhanced Potency and Spectrum

Further modifications, particularly at the C-7 position with the introduction of various amino heterocyclic groups, led to the third and fourth generations of fluoroquinolones.[12] These agents, including ciprofloxacin, levofloxacin, and moxifloxacin, exhibit even broader activity and improved pharmacokinetic profiles.

The following table summarizes the evolution of quinolone antibiotics.

| Generation | Key Structural Features | Representative Drugs | Spectrum of Activity |